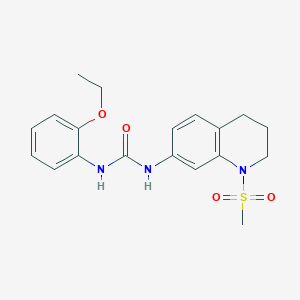

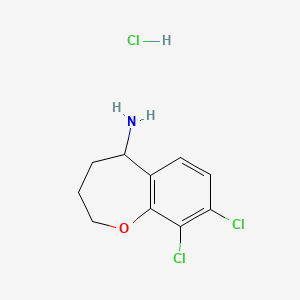

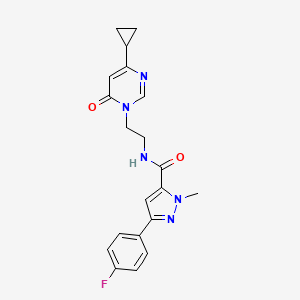

![molecular formula C10H6F6N4 B2733597 2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine CAS No. 957039-65-5](/img/structure/B2733597.png)

2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine

Vue d'ensemble

Description

“2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine” is a chemical compound . It’s also known as CRAC Channel Inhibitor, BTP2 . It controls the biological activity of CRAC Channel . This small molecule/inhibitor is primarily used for Inflammation/Immunology applications .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in the agrochemical and pharmaceutical industries . A solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 has been developed .Chemical Reactions Analysis

The compound has been used in the determination of accessible amino groups on surfaces by chemical derivatization with 3,5-bis(trifluoromethyl)phenyl isothiocyanate .Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activity

Research has focused on the biological activities of compounds containing pyrazole, pyridine, and related scaffolds due to their potential therapeutic significance. For instance, trifluoromethylpyrazoles have been highlighted for their anti-inflammatory and antibacterial properties, suggesting a promising avenue for medicinal chemists to explore novel agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015). Similarly, pyrazolopyrimidines structurally resemble purines, showing significant medicinal potential across various disease conditions, including central nervous system and cardiovascular diseases (Chauhan & Kumar, 2013).

Organic Synthesis and Chemical Properties

The synthesis and application of pyrazoline derivatives for electronic devices, including luminescent elements and sensors, have been extensively studied. Pyrazoline, being an electron-rich nitrogen carrier, has gained popularity for its electronic properties and potential for dynamic applications. The research spans from synthesis methodologies to the exploration of pyrazoline derivatives' biological activities, indicating a multifunctional application of these compounds (Ray et al., 2022).

Optoelectronic Materials

Incorporation of pyrazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. These materials are being used in the development of organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The electroluminescent properties of these compounds are of particular interest for their potential applications in OLEDs and as colorimetric pH sensors (Lipunova et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Trifluoromethyl group-containing drugs have been extensively used in the pharmaceutical industry over the past 20 years . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6N4/c11-9(12,13)6-4-7(10(14,15)16)20(19-6)8-5(17)2-1-3-18-8/h1-4H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZLOMXHMVBITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326629 | |

| Record name | 2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957039-65-5 | |

| Record name | 2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

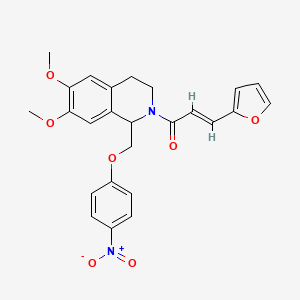

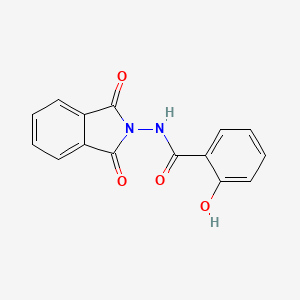

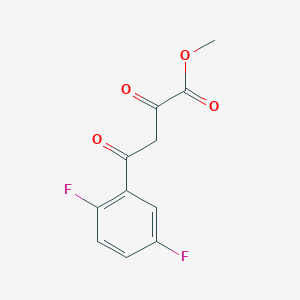

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)

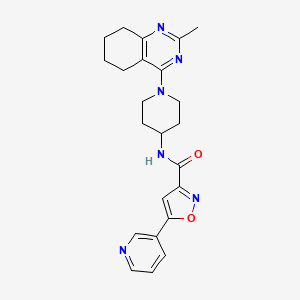

![N-(3-methylisothiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2733535.png)